molecular formula C18H19FN6O2 B2994450 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-68-4

8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2994450
CAS RN: 923686-68-4
M. Wt: 370.388
InChI Key: LZJYJQMWDCLHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
BenchChem offers high-quality 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Affinity and Antidepressant Potential

A study by Zagórska et al. (2016) synthesized and evaluated a series of derivatives for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound demonstrated significant potential as an antidepressant in preliminary pharmacological in vivo studies, highlighting its capacity to act as a potential lead compound for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Structural Activity Relationship

Further research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, identifying compounds with significant 5-HT1A and 5-HT7 receptor ligand properties. This study underscored the importance of specific substituents for receptor affinity and selectivity, suggesting these derivatives as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Novel Multi-Target Directed Ligands

Załuski et al. (2019) designed N9-benzyl-substituted derivatives as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This approach aimed at developing compounds for symptomatic relief and potential disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Safety Profile Evaluation

Partyka et al. (2020) evaluated the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the importance of thorough safety evaluations in the development of new antidepressant drugs, providing valuable insights into the pharmacokinetic properties and side effect profiles of these compounds (Partyka et al., 2020).

properties

IUPAC Name

6-[3-(2-fluoroanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-11-10-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(11)9-5-8-20-13-7-4-3-6-12(13)19/h3-4,6-7,10,20H,5,8-9H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJYJQMWDCLHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.